(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic compound notable for its intricate tricyclic structure and diverse functional groups. This compound features a triazatricyclo framework, which integrates nitrogen atoms into its cyclic structure, potentially enhancing its biological activity and reactivity. The presence of a chlorophenyl group and various methyl substitutions contributes to its hydrophobicity and may influence interactions with biological targets.
The compound's molecular formula is with a molecular weight of approximately 490.02 g/mol. It is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and potential applications .
This compound falls under the category of organic molecules with significant pharmaceutical interest due to its potential biological activities. Its structural characteristics suggest it may be classified within the realm of triazole or triazine derivatives, compounds often explored for their medicinal properties.
The synthesis of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol can involve multiple synthetic methodologies:
These steps often involve reactions such as nucleophilic substitutions and cyclization processes that are characteristic of organic synthesis .
The molecular structure of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol can be described as follows:
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
This structure suggests potential interactions with biological macromolecules due to its diverse functional groups .
The chemical reactivity of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol can be analyzed through various reaction types:
These reactions are crucial for understanding the compound's potential biological activities and mechanisms .
The mechanism of action for (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is hypothesized to involve:
Preliminary studies indicate that compounds with similar structures exhibit significant antitumor and antimicrobial activities .
The physical properties of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol include:
Key chemical properties include:
Relevant data regarding melting points or boiling points are not explicitly provided but can be inferred based on similar compounds .
The applications of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol are primarily in scientific research:
Further studies are necessary to elucidate the full range of biological activities and therapeutic potentials associated with this compound .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: